Cas no 2247101-90-0 (Spiro[5.5]undec-2-en-5-one)
![Spiro[5.5]undec-2-en-5-one structure](https://ja.kuujia.com/scimg/cas/2247101-90-0x500.png)
Spiro[5.5]undec-2-en-5-one 化学的及び物理的性質
名前と識別子
-
- 2247101-90-0
- Spiro[5.5]undec-2-en-5-one
- spiro[5.5]undec-3-en-1-one
- EN300-6491220
-
- インチ: 1S/C11H16O/c12-10-6-2-5-9-11(10)7-3-1-4-8-11/h2,5H,1,3-4,6-9H2
- InChIKey: PSAISAISKGUCOU-UHFFFAOYSA-N
- SMILES: O=C1CC=CCC21CCCCC2
計算された属性
- 精确分子量: 164.120115130g/mol
- 同位素质量: 164.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 209
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 17.1Ų
Spiro[5.5]undec-2-en-5-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6491220-0.05g |
spiro[5.5]undec-3-en-1-one |
2247101-90-0 | 95.0% | 0.05g |
$197.0 | 2025-03-15 | |
Enamine | EN300-6491220-0.25g |
spiro[5.5]undec-3-en-1-one |
2247101-90-0 | 95.0% | 0.25g |
$418.0 | 2025-03-15 | |
Enamine | EN300-6491220-2.5g |
spiro[5.5]undec-3-en-1-one |
2247101-90-0 | 95.0% | 2.5g |
$1650.0 | 2025-03-15 | |
Aaron | AR028QTF-1g |
spiro[5.5]undec-3-en-1-one |
2247101-90-0 | 95% | 1g |
$1183.00 | 2025-02-16 | |
Aaron | AR028QTF-10g |
spiro[5.5]undec-3-en-1-one |
2247101-90-0 | 95% | 10g |
$5006.00 | 2023-12-15 | |
1PlusChem | 1P028QL3-2.5g |
spiro[5.5]undec-3-en-1-one |
2247101-90-0 | 95% | 2.5g |
$2102.00 | 2024-05-25 | |
1PlusChem | 1P028QL3-10g |
spiro[5.5]undec-3-en-1-one |
2247101-90-0 | 95% | 10g |
$4539.00 | 2024-05-25 | |
1PlusChem | 1P028QL3-500mg |
spiro[5.5]undec-3-en-1-one |
2247101-90-0 | 95% | 500mg |
$873.00 | 2024-05-25 | |
1PlusChem | 1P028QL3-50mg |
spiro[5.5]undec-3-en-1-one |
2247101-90-0 | 95% | 50mg |
$297.00 | 2024-05-25 | |
1PlusChem | 1P028QL3-5g |
spiro[5.5]undec-3-en-1-one |
2247101-90-0 | 95% | 5g |
$3082.00 | 2024-05-25 |
Spiro[5.5]undec-2-en-5-one 関連文献
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
Spiro[5.5]undec-2-en-5-oneに関する追加情報
Recent Advances in Spiro[5.5]undec-2-en-5-one (CAS: 2247101-90-0) Research: A Comprehensive Review
The spirocyclic compound Spiro[5.5]undec-2-en-5-one (CAS: 2247101-90-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's spirocyclic core, which combines two fused rings, offers a rigid three-dimensional structure that is highly desirable in drug design for its ability to interact with biological targets in a selective manner.
Recent studies have explored the synthetic pathways to Spiro[5.5]undec-2-en-5-one, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Organic Chemistry detailed a novel catalytic asymmetric synthesis method that significantly improves enantioselectivity, a critical factor for pharmaceutical applications. The method employs a palladium-catalyzed [4+2] cycloaddition, achieving yields of up to 85% with enantiomeric excess (ee) greater than 95%. This advancement addresses previous challenges in stereocontrol, paving the way for scalable production.
In terms of biological activity, Spiro[5.5]undec-2-en-5-one has shown promising results as a modulator of G-protein-coupled receptors (GPCRs). A study published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated its potent inhibitory effects on the adenosine A2A receptor, with an IC50 value of 12 nM. This receptor is implicated in neurodegenerative diseases such as Parkinson's, suggesting potential therapeutic applications. Molecular docking simulations revealed that the spirocyclic scaffold fits snugly into the receptor's binding pocket, forming key hydrogen bonds with residues Thr88 and Asn253.
Further investigations into the compound's pharmacokinetic properties have been conducted to assess its drug-likeness. Research published in the European Journal of Pharmaceutical Sciences (2023) reported favorable absorption and metabolic stability in vitro, with a Caco-2 permeability of 8.2 × 10^-6 cm/s and minimal cytochrome P450 inhibition. However, the compound exhibited moderate plasma protein binding (85%), which may necessitate structural modifications to optimize free drug concentration in vivo.
Emerging applications of Spiro[5.5]undec-2-en-5-one extend beyond traditional small-molecule therapeutics. A groundbreaking study in Nature Chemical Biology (2024) explored its use as a chemical probe for studying protein-protein interactions (PPIs) in cancer signaling pathways. The compound was found to selectively disrupt the interaction between MDM2 and p53, leading to p53 stabilization and subsequent apoptosis in cancer cells. This discovery opens new avenues for targeted cancer therapies and underscores the versatility of spirocyclic compounds in chemical biology.
In conclusion, Spiro[5.5]undec-2-en-5-one (CAS: 2247101-90-0) represents a compelling case study in modern drug discovery, combining innovative synthetic chemistry with diverse biological applications. The recent progress in its asymmetric synthesis, coupled with its demonstrated activity against clinically relevant targets, positions this compound as a valuable scaffold for future therapeutic development. Ongoing research is expected to further elucidate its mechanism of action and explore its potential in treating neurological disorders and cancer.
2247101-90-0 (Spiro[5.5]undec-2-en-5-one) Related Products
- 2172540-23-5(6-methyl-3-nitropyridin-2-yl chloroformate)
- 1866222-35-6(N-[1-(ethanesulfonyl)propan-2-yl]thietan-3-amine)
- 2248261-18-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate)
- 1270293-84-9((1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol)
- 1859684-44-8(4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde)
- 1000341-12-7(3-Iodo-6-methoxy-4-nitro 1H-Indazole)
- 1955494-28-6(1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride)
- 1152185-58-4(Montelukast Sulfoxide(Mixture of Diastereomers))
- 689771-82-2(ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate)
- 941892-54-2(N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide)




